molecular formula C13H20O3Si B102178 2,2-diethoxy-4,5-dihydro-3H-1,2-benzoxasilepine CAS No. 16522-51-3

2,2-diethoxy-4,5-dihydro-3H-1,2-benzoxasilepine

Cat. No.: B102178
CAS No.: 16522-51-3
M. Wt: 252.38 g/mol
InChI Key: LRRFYEVAVAPJFU-UHFFFAOYSA-N
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Description

2,2-diethoxy-4,5-dihydro-3H-1,2-benzoxasilepine is an organic compound with the molecular formula C13H20O3Si It is a member of the benzoxasilepin family, which are heterocyclic compounds containing silicon, oxygen, and carbon atoms in their ring structure

Preparation Methods

The synthesis of 2,2-diethoxy-4,5-dihydro-3H-1,2-benzoxasilepine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a silicon-containing precursor with an aromatic compound in the presence of a catalyst. The reaction conditions often include specific temperatures and solvents to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

2,2-diethoxy-4,5-dihydro-3H-1,2-benzoxasilepine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for these reactions include halogens and organometallic compounds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,2-diethoxy-4,5-dihydro-3H-1,2-benzoxasilepine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics.

Mechanism of Action

The mechanism by which 2,2-diethoxy-4,5-dihydro-3H-1,2-benzoxasilepine exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The specific pathways involved depend on the context in which the compound is used, such as in a biological system or a chemical reaction.

Comparison with Similar Compounds

2,2-diethoxy-4,5-dihydro-3H-1,2-benzoxasilepine can be compared with other similar compounds, such as:

    2,2-Dimethoxy-2,3,4,5-tetrahydro-1,2-benzoxasilepin: This compound has methoxy groups instead of ethoxy groups, which can affect its reactivity and properties.

    2,2-Diethoxy-2,3,4,5-tetrahydro-1,2-benzoxasiline: This compound has a different ring structure, which can influence its chemical behavior and applications.

Properties

IUPAC Name

2,2-diethoxy-4,5-dihydro-3H-1,2-benzoxasilepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O3Si/c1-3-14-17(15-4-2)11-7-9-12-8-5-6-10-13(12)16-17/h5-6,8,10H,3-4,7,9,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRRFYEVAVAPJFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si]1(CCCC2=CC=CC=C2O1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20167866
Record name 2,2-Diethoxy-2,3,4,5-tetrahydro-1,2-benzoxasilepin
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URL https://comptox.epa.gov/dashboard/DTXSID20167866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16522-51-3
Record name 2,2-Diethoxy-2,3,4,5-tetrahydro-1,2-benzoxasilepin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16522-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Diethoxy-2,3,4,5-tetrahydro-1,2-benzoxasilepin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016522513
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-Diethoxy-2,3,4,5-tetrahydro-1,2-benzoxasilepin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20167866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-diethoxy-2,3,4,5-tetrahydro-1,2-benzoxasilepin
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